molecular formula C8H14O3 B2539879 3-Cyclopentyl-3-hydroxypropanoic acid CAS No. 5660-76-4

3-Cyclopentyl-3-hydroxypropanoic acid

Cat. No.: B2539879
CAS No.: 5660-76-4
M. Wt: 158.197
InChI Key: YMFXMBXXJUVSGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid typically involves the cyclization of a suitable precursor followed by hydroxylation. One common method is the reaction of cyclopentanone with malonic acid in the presence of a base to form a cyclopentylmalonic ester, which is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of metabolically engineered microorganisms to produce the compound from renewable substrates . This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity . These interactions can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-3-hydroxypropanoic acid is unique due to the presence of both a cyclopentane ring and a hydroxyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

IUPAC Name

3-cyclopentyl-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXMBXXJUVSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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